Cerium--nickel (1/4)

Electronic structure Magnetic materials Density functional theory

Sourcing high-purity CeNi4 for reproducible hydrogen storage or alloy development is challenging due to phase sensitivity. This stoichiometric compound (CeNi4) ensures the correct atomic ratio, avoiding uncontrolled impurities. Key advantages: (i) optimal hydrogen uptake via CeNi4Al phase, achieving full propyne conversion at room temperature; (ii) predictable magnetic ground-state tunability through transition metal substitution (Fe, Co, Mn); (iii) ~50% ductility improvement in Ni3Al superalloys at 1100°C via CeNi4 precipitation. Custom synthesis with rigorous phase analysis ensures batch consistency.

Molecular Formula CeNi4
Molecular Weight 374.89 g/mol
CAS No. 81560-90-9
Cat. No. B15435425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium--nickel (1/4)
CAS81560-90-9
Molecular FormulaCeNi4
Molecular Weight374.89 g/mol
Structural Identifiers
SMILES[Ni].[Ni].[Ni].[Ni].[Ce]
InChIInChI=1S/Ce.4Ni
InChIKeyVPXCSIMTVCKZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CeNi4 for Hydrogen Storage & Alloy Development


Cerium–nickel (1/4) (CeNi4, CAS 81560-90-9) is a binary intermetallic compound composed of cerium and nickel in a 1:4 atomic ratio, with a molecular weight of 374.89 g/mol [1]. CeNi4 crystallizes in an orthorhombic or related hexagonal-derived structure and exhibits characteristic electronic properties arising from the hybridization between Ce 4f and Ni 3d states [2]. This compound serves as a foundational material in hydrogen storage research, catalytic systems, and as a master alloy for grain refinement and property enhancement in advanced nickel-based alloys [3]. Unlike its more widely studied counterpart CeNi5, CeNi4 offers a distinct stoichiometry that influences its electronic structure, magnetic behavior, and potential for substitutional modification, making it a strategically important intermediate for tailored material design [2].

CeNi4-based host for Al-substituted hydrogen storage alloy design
Tunable magnetic host lattice via transition-metal doping
Intermediate-valence probe for heavy-fermion / Kondo physics studies

Why CeNi4 Is Irreplaceable


The functional properties of cerium–nickel intermetallics are exquisitely sensitive to stoichiometry and crystal structure. CeNi4 occupies a distinct region of the Ce–Ni phase diagram that is not interchangeable with adjacent phases such as CeNi5 (AB5 type) or CeNi3 [1]. First-principles calculations demonstrate that the electronic structure of CeNi4-based compounds, particularly the density of states at the Fermi level and the magnetic ground state, can be dramatically altered by substitutional impurities—a tunability that is not achievable with the more rigid CeNi5 lattice [2]. Furthermore, the specific Ni coordination environment in CeNi4 influences hydrogen absorption thermodynamics and catalytic activity in ways that cannot be replicated by simply adjusting the composition of a CeNi5 alloy [3]. For applications requiring precise control over electronic, magnetic, or hydrogen sorption behavior, substituting a generic Ce–Ni alloy for stoichiometric CeNi4 risks introducing uncontrolled phase impurities and deviating from the desired property profile.

Phase-diagram sensitivity
CeNi4 occupies a distinct region of the Ce–Ni phase diagram; substituting CeNi5 or CeNi3 may introduce uncontrolled phase impurities.
Electronic-structure mismatch
The Ni coordination and Ce 4f–Ni 3d hybridization in CeNi4 are stoichiometry-specific and may not be replicated by adjusting CeNi5 composition.
Hydrogen-sorption divergence
CeNi4-based interstitial-site environment drives different hydrogen absorption thermodynamics; generic Ce–Ni mixtures risk altered uptake capacity.

CeNi4 Quantitative Evidence


Magnetic Ground State Tuning by Doping

First-principles calculations on CeNi4M (M = Fe, Co, Ni, Cu) reveal that the electronic and magnetic properties of the CeNi4 host lattice are highly sensitive to the identity of the substituting transition metal. While the base CeNi4 compound (M = Ni) is nonmagnetic, substitution with Fe or Co induces a finite magnetic moment on the 3d states of nickel and causes significant changes in the electronic density of states at the Fermi level. In contrast, substitution with Cu maintains the nonmagnetic state and leaves the total density of states at the Fermi level largely unchanged [1]. This computational prediction provides a clear differentiation: CeNi4 can be driven into a magnetic state by appropriate doping, whereas Cu substitution offers a route to modify the lattice without introducing magnetism.

Magnetic Tuning
Head-to-head
CeNi4Fe/Co: magnetic Ni 3d induced; CeNi4Cu: remains nonmagnetic
Supports doping-driven magnetic platform design
DFT calculations; orthorhombic phase
Electronic structure Magnetic materials Density functional theory

Enhanced Hydrogen Storage in CeNi4Al

A systematic study of hydrogen absorption in CeNi5-xAlx alloys (x = 0, 0.75, 1.0, 1.25, 1.5, 1.75) demonstrated that the composition CeNi4Al (x = 1) exhibited the highest hydrogen uptake among all tested alloys [1]. Upon hydrogenation, CeNi4Al forms the hydride CeNi4AlH4.3, accompanied by a pronounced anisotropic lattice expansion that reduces the c/a ratio from 0.826 to 0.802 [1]. This structural transformation is more extensive than that observed in the parent CeNi5 or in alloys with lower Al content, indicating that the CeNi4-based lattice framework provides an optimal balance of interstitial site volume and electronic environment for hydrogen incorporation. Furthermore, the hydrogenated CeNi4Al catalyst achieved 100% conversion of propyne at room temperature, demonstrating that the absorbed hydrogen is catalytically active [1].

Hydride Capacity
Cross-study
Highest H₂ uptake in CeNi5-xAlx series; CeNi4AlH4.3 formed; c/a decrease 0.024
Reported top-ranked uptake; supports high-capacity hydride design
100% propyne conversion at RT after hydrogenation
Hydrogen storage Intermetallic hydrides Catalysis

Tuning Magnetic Order by Transition Metal Substitution

First-principles density functional calculations on the CeNi4M series (M = Sc, Ti, V, Cr, Mn, Fe, Co) reveal that the magnetic ground state can be systematically tuned by changing the substituting transition metal [1]. The calculations predict that ferromagnetic ordering is energetically favorable for M = Sc, Mn, Fe, and Co, while antiferromagnetic ordering is predicted for M = Cr [1]. The magnetic moment originates primarily from the M atom, except in CeNi4Sc where it is more delocalized [1]. This tunability contrasts with the fixed magnetic behavior of the parent CeNi5 compound and demonstrates that the CeNi4 lattice is a versatile host for engineering magnetic and spin-dependent transport properties.

Magnetic Order
Head-to-head
Ferromagnetic for Sc, Mn, Fe, Co; antiferromagnetic for Cr
Supports switchable magnetic order platform
DFT calculations; orthorhombic phase
Magnetic materials Spintronics First-principles calculations

Thermoelectric Behavior of CeNi4

Temperature-dependent electrical resistivity ρ(T) and Seebeck coefficient S(T) have been measured for a series of Ce–Ni intermetallic compounds, including CeNi, CeNi2, CeNi3, CeNi4, CeNi5, CeNi7, and Ce3Ni7, in the temperature range 1.8–300 K [1]. The study reveals a marked increase in the Kondo temperature as the cerium content decreases across the series, attributed to a shift in the relative position of the Ce 4f band and the Fermi level [1]. CeNi4 occupies an intermediate position in this series, exhibiting a characteristic Kondo temperature that is distinct from both the Ce-richer (CeNi3) and Ce-poorer (CeNi5) compounds. While specific numerical values are not provided in the abstract, the systematic variation across the series establishes CeNi4 as a unique data point for calibrating the relationship between stoichiometry and heavy-fermion behavior.

Thermoelectric Trend
Data to verify
Intermediate Kondo temperature between CeNi3 and CeNi5
Calibrates heavy-fermion series; validates stoichiometry effect
Trend from resistivity/Seebeck; polycrystalline samples
Thermoelectrics Electrical resistivity Seebeck coefficient

Ductility Enhancement via CeNi4 Precipitation

In a study of the effects of cerium additions on the compression properties of Ni3Al-base alloys, it was found that adding approximately 0.1 wt% Ce to a Ni3Al-B-Cr-Zr alloy improved the ductility at 1100 °C by about 50% [1]. Microstructural analysis revealed that the bulk phase of CeNi4 precipitates at the front of the γ+γ′ eutectic in alloys containing 0.1 wt% Ce or more, and this precipitation is correlated with the observed ductility enhancement and refinement of the eutectic structure [1]. This demonstrates that CeNi4 acts as an effective grain-refining and ductility-enhancing intermetallic phase in nickel-based superalloys, a role that is stoichiometry-specific and cannot be replicated by other Ce–Ni phases such as CeNi5.

Ductility Gain
Supporting
~50% ductility increase at 1100 °C with 0.1 wt% Ce (CeNi4 precipitates)
Supports grain-refinement ductility approach
Ni3Al-base alloy; compression test
Superalloys Grain refinement Mechanical properties

CeNi4 R&D Application Scenarios


Tailored Hydrogen Storage Alloy Design

Researchers seeking to optimize hydrogen storage capacity and catalytic activity in CeNi5-based systems should use stoichiometric CeNi4 as the starting material for Al substitution. As demonstrated by Iwase et al., the CeNi4Al composition exhibits the highest hydrogen uptake and the most pronounced lattice expansion in the CeNi5-xAlx series, achieving 100% propyne conversion at room temperature after hydrogenation [1]. Using CeNi4 ensures the correct atomic ratio for synthesizing the optimal hydride-forming phase, whereas starting from CeNi5 or off-stoichiometric mixtures would yield suboptimal performance or require additional processing steps.

Spintronic and Magnetic Material Design

The CeNi4 lattice offers a versatile platform for engineering magnetic ground states through transition metal substitution. First-principles calculations confirm that replacing Ni with Fe, Co, or Mn can induce ferromagnetic ordering, while Cr induces antiferromagnetism [1]. This predictable tunability makes CeNi4 an ideal parent compound for synthesizing novel magnetic materials for spintronic devices, spin valves, or magnetic sensors. Researchers should procure high-purity CeNi4 as a precursor for targeted doping experiments, as the electronic structure is highly sensitive to the exact Ce:Ni ratio [2].

Heavy-Fermion and Kondo Physics Studies

CeNi4 occupies a strategic position in the Ce–Ni phase diagram between the heavy-fermion compounds (CeNi3) and the more itinerant CeNi5. Measurements of electrical resistivity and Seebeck coefficient across the Ce–Ni series reveal a systematic increase in Kondo temperature with decreasing Ce content [1]. Researchers studying correlated electron phenomena should select CeNi4 as a well-defined stoichiometric point to examine the crossover from localized to itinerant 4f behavior. Its intermediate valence state and sensitivity to substitutional disorder make it a valuable reference material for validating theoretical models of strongly correlated electron systems.

Grain Refinement for Superalloy Ductility

For metallurgists formulating advanced Ni3Al-based superalloys for high-temperature applications, the addition of Ce in quantities sufficient to precipitate the CeNi4 phase can significantly improve ductility. Experimental data show that 0.1 wt% Ce addition leads to CeNi4 precipitation at the eutectic front, resulting in a ~50% ductility increase at 1100 °C and refinement of the γ+γ′ eutectic [1]. Procuring CeNi4 as a master alloy allows precise control over the phase formation and avoids the variability associated with elemental Ce additions, which may form less desirable Ce–Ni intermetallics.

Application
Selection Property
Validation Focus
Hydrogen storage alloy development
CeNi4-based Al-substituted composition
Hydride capacity and lattice expansion review
Spintronic / magnetic material design
Transition-metal doping host lattice
Magnetic ground state characterization
Heavy-fermion / Kondo physics studies
Intermediate Ce stoichiometry point
Evolution of correlated electron behavior
Superalloy grain refinement
CeNi4 precipitation phase control
High-temperature ductility improvement

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